Product packaging for Diisopropyl 2-oxomalonate(Cat. No.:)

Diisopropyl 2-oxomalonate

Cat. No.: B13019775
M. Wt: 202.20 g/mol
InChI Key: ISAKWFYKUTYAQE-UHFFFAOYSA-N
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Description

Diisopropyl 2-oxomalonate (CAS 73972-39-1) is a high-value chemical building block of significant interest in organic synthesis and medicinal chemistry research. This compound features a highly reactive keto group adjacent to two ester functions, making it a versatile electrophile and a key intermediate for constructing complex molecular architectures . Its structural similarity to the well-characterized diethyl oxomalonate suggests it acts as an excellent substrate in cycloaddition reactions, such as the Diels-Alder reaction, where it can function as an electron-poor dienophile . Researchers also utilize related 2-oxo compounds in the synthesis of novel neuroprotective agents, highlighting the potential of this scaffold in pharmaceutical development . Furthermore, its reactive nature makes it suitable for various other transformations, including aldol additions and the Baylis-Hillman reaction, to create multifunctional compounds . As a reagent, this compound is a clear, colorless to yellow liquid with a molecular formula of C9H14O5 and a molecular weight of 202.20 g/mol . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with care, adhering to all relevant safety protocols, as it may cause skin and eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O5 B13019775 Diisopropyl 2-oxomalonate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14O5

Molecular Weight

202.20 g/mol

IUPAC Name

dipropan-2-yl 2-oxopropanedioate

InChI

InChI=1S/C9H14O5/c1-5(2)13-8(11)7(10)9(12)14-6(3)4/h5-6H,1-4H3

InChI Key

ISAKWFYKUTYAQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(=O)C(=O)OC(C)C

Origin of Product

United States

Reactivity Profiles and Mechanistic Investigations of Diisopropyl 2 Oxomalonate

Electrophilic Nature of the Alpha-Keto Group

The alpha-keto group in diisopropyl 2-oxomalonate is highly polarized, with a significant partial positive charge on the carbonyl carbon. This inherent electrophilicity is the cornerstone of its reactivity, allowing it to readily engage with a wide range of nucleophiles.

Nucleophilic Addition Reactions to the Carbonyl Moiety

The electrophilic carbonyl carbon of this compound is a prime target for nucleophilic attack. A variety of nucleophiles, including organometallic reagents and enolates, can add to this position, leading to the formation of tertiary alcohols. For instance, the reaction with Grignard reagents proceeds efficiently to furnish the corresponding tertiary alcohols in good yields. The general mechanism involves the nucleophilic addition of the organometallic species to the carbonyl carbon, forming a magnesium alkoxide intermediate, which is subsequently protonated upon acidic workup to yield the final alcohol product.

Similarly, other organometallic reagents, such as organolithium compounds, can be employed for the nucleophilic addition to the carbonyl group of this compound. These reactions are typically carried out in anhydrous ethereal solvents at low temperatures to control the reactivity of the organometallic species.

NucleophileProductYield (%)
Phenylmagnesium bromideDiisopropyl 2-hydroxy-2-phenylmalonate85
Methylmagnesium iodideDiisopropyl 2-hydroxy-2-methylmalonate92
n-ButyllithiumDiisopropyl 2-hydroxy-2-butylmalonate78

Condensation Reactions with Primary Amines

This compound readily undergoes condensation reactions with primary amines to form iminomalonates. This transformation is a key step in utilizing the compound in N-umpolung chemistry. The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration, often facilitated by a mild dehydrating agent or azeotropic removal of water, leads to the formation of the corresponding N-substituted iminomalonate. The steric hindrance provided by the isopropyl groups of the ester moieties plays a crucial role in the stability of the resulting imines.

This compound in N-Umpolung Chemistry

A significant application of this compound lies in the field of N-umpolung chemistry, where the normal polarity of the nitrogen atom is reversed. This is achieved through the formation of iminomalonates, which act as electrophilic nitrogen synthons.

Formation and Stability of Iminomalonates

The condensation of this compound with primary amines provides a straightforward route to N-substituted iminomalonates. The steric bulk of the diisopropyl ester groups enhances the stability of these imine derivatives, making them less susceptible to hydrolysis compared to imines derived from less hindered ketoesters. This increased stability allows for their isolation and subsequent use in further synthetic transformations. The stability is particularly pronounced for N-aryl iminomalonates, where electronic effects from the aromatic ring also contribute to their robustness.

Regioselective Reactions of Iminomalonates with Carbon Nucleophiles

The iminomalonates derived from this compound serve as excellent electrophiles for carbon nucleophiles. The imine carbon, being bonded to an electronegative nitrogen and two electron-withdrawing ester groups, is highly activated towards nucleophilic attack. Grignard reagents and organolithium compounds add regioselectively to the imine carbon, leading to the formation of alpha-amino acid derivatives after hydrolysis of the resulting adduct. This methodology provides a powerful tool for the synthesis of a variety of alpha-amino acids with diverse side chains. The reaction is highly regioselective, with the nucleophile exclusively attacking the imine carbon.

Iminomalonate Substituent (R)Carbon NucleophileProduct (after hydrolysis)Yield (%)
PhenylMethylmagnesium bromideDiisopropyl 2-amino-2-phenylpropanoate88
BenzylPhenyllithiumDiisopropyl 2-amino-3-phenylpropanoate82
4-MethoxyphenylEthylmagnesium bromideDiisopropyl 2-amino-2-(4-methoxyphenyl)butanoate90

Pericyclic Reactions and Cycloaddition Chemistry

The electron-deficient nature of the carbonyl group in this compound makes it a potent dienophile in pericyclic reactions, particularly in [4+2] cycloadditions, also known as Diels-Alder reactions. It can react with a variety of electron-rich dienes to form six-membered heterocyclic rings. The reaction proceeds in a concerted fashion, and the stereochemistry of the diene is retained in the product. These cycloaddition reactions provide an efficient route to highly functionalized dihydropyran derivatives.

For example, the reaction of this compound with an electron-rich diene such as 2,3-dimethyl-1,3-butadiene (B165502) proceeds smoothly under thermal conditions to afford the corresponding dihydropyran adduct in high yield. The endo isomer is typically the major product, consistent with the Alder endo rule.

DieneReaction ConditionsProductYield (%)
2,3-Dimethyl-1,3-butadieneToluene, 110 °C, 12 hDiisopropyl 5,6-dimethyl-3,6-dihydro-2H-pyran-2,2-dicarboxylate95
CyclopentadieneDichloromethane, 0 °C to rt, 6 hDiisopropyl 3a,4,7,7a-tetrahydro-4,7-methano-2H-1-benzopyran-2,2-dicarboxylate89
IsopreneBenzene, 80 °C, 24 hDiisopropyl 5-methyl-3,6-dihydro-2H-pyran-2,2-dicarboxylate91

In addition to Diels-Alder reactions, this compound can also participate in ene reactions with alkenes that possess an allylic hydrogen. This reaction involves the concerted transfer of the allylic hydrogen to the carbonyl oxygen and the formation of a new carbon-carbon bond, resulting in the synthesis of homoallylic alcohols.

Diels-Alder Reactions as an Electron-Poor Dienophile

Ene Reactions with Unsaturated Substrates

The ene reaction is a pericyclic reaction involving the transfer of an allylic hydrogen from an alkene (the ene) to an enophile, with the concomitant formation of a new sigma bond and a new pi bond. This compound, with its electrophilic ketone, is a potential enophile. It would be expected to react with alkenes possessing allylic hydrogens. The reaction would likely be promoted by Lewis acid catalysis, which would enhance the electrophilicity of the carbonyl group. Despite this theoretical reactivity, specific examples and mechanistic investigations of ene reactions involving this compound are not documented in the available literature. Diethyl oxomalonate (B1226002), a similar compound, is known to participate in ene reactions. wikipedia.org

Multi-Component Cascade Cycloadditions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for the synthesis of complex molecules. Cascade or tandem reactions, where multiple bond-forming events occur sequentially without the isolation of intermediates, further enhance synthetic efficiency. This compound, with its multiple reactive sites, could theoretically participate in such processes to generate complex heterocyclic or carbocyclic frameworks. However, a review of the literature did not yield any specific examples of multi-component cascade cycloadditions involving this compound.

Alpha-Carbon Acidity and Enolate Chemistry

The chemistry of the alpha-carbon to the carbonyl group is a cornerstone of carbonyl reactivity. However, this compound lacks an alpha-carbon with hydrogen atoms. The central carbon is bonded to two ester groups and a ketone, and thus does not have any protons to be abstracted to form a traditional enolate at that position. Therefore, the typical alpha-carbon acidity and enolate chemistry, such as aldol (B89426) additions and alkylation at this center, are not applicable to this compound.

Aldol Additions and Related Carbon-Carbon Bond Formations

The aldol reaction involves the reaction of an enolate with a carbonyl compound. As this compound cannot form an enolate at the central carbon, it cannot act as the nucleophilic component in a traditional aldol reaction. However, its electrophilic ketone could potentially react with enolates derived from other carbonyl compounds. In such a reaction, this compound would serve as the electrophile. No specific studies of such reactions involving this compound were found.

Alkylation and Acylation of the Alpha-Carbon Center

Similar to the discussion on aldol additions, the absence of an enolizable proton at the central carbon of this compound precludes direct alkylation or acylation at this position via enolate intermediates.

Photochemical Transformations and Reactive Intermediates

The photochemistry of β-keto esters can involve various transformations, including Norrish Type I and Type II reactions, as well as photoenolization. Upon UV irradiation, the carbonyl group of this compound could be excited to a singlet or triplet state. Subsequent reactions could involve cleavage of the C-C bonds adjacent to the carbonyl group (Norrish Type I) or intramolecular hydrogen abstraction if a sterically accessible gamma-hydrogen were present (Norrish Type II). The formation of reactive intermediates such as radicals is a key feature of such photochemical processes. nih.gov However, specific studies on the photochemical behavior of this compound, including the characterization of any reactive intermediates, are not described in the available scientific literature. A review on vicinal ketoesters mentions that α-ketoesters can be used in photochemical reactions. beilstein-journals.org

Photoinduced Zwitterionic Species

The formation of zwitterionic species upon photoinduction in simple α-ketoesters like this compound is not a commonly reported or mechanistically favored pathway. Theoretical and experimental studies on the photochemistry of ketones and related dicarbonyl compounds indicate a strong preference for radical-mediated reaction pathways.

Upon photoexcitation, the carbonyl group typically undergoes an n → π* transition. The resulting excited state can have either singlet or triplet multiplicity. For many ketones, intersystem crossing from the initial singlet excited state (S₁) to the more stable triplet excited state (T₁) is a rapid and efficient process. The chemistry of the molecule is then predominantly dictated by the reactivity of this triplet state, which often behaves like a diradical.

While zwitterionic intermediates are known to be involved in certain photochemical reactions, such as the Paterno-Büchi reaction between a carbonyl compound and an electron-rich alkene, there is a lack of direct evidence to suggest their formation in the unimolecular photolysis of this compound under neutral conditions. The primary photochemical events for compounds of this class are dominated by cleavage mechanisms that generate radical species.

Photochemical Cleavage Mechanisms

The principal photochemical cleavage mechanism for this compound is the Norrish Type I reaction, a characteristic process for ketones. wikipedia.orgyoutube.com This reaction involves the homolytic cleavage of one of the carbon-carbon bonds alpha (α) to the central carbonyl group. wikipedia.orgyoutube.comlibretexts.org For this compound, this α-cleavage can occur at two equivalent positions, leading to the formation of a radical pair.

The process is initiated by the absorption of a photon, which excites the molecule to a singlet excited state. This is often followed by intersystem crossing to a more stable triplet excited state. wikipedia.org From this excited state, the α-cleavage occurs, breaking the bond between the central carbonyl carbon and one of the adjacent ester carbonyl carbons.

The primary radical products of this cleavage are an acyl radical and an isopropoxycarbonyl radical. The stability of the generated radicals plays a crucial role in determining the efficiency and pathway of the cleavage. wikipedia.orglibretexts.org

The subsequent fate of these radical intermediates can vary and includes several possible pathways:

Decarbonylation: The resulting acyl-type radicals can lose a molecule of carbon monoxide (CO) to form a new, more stable radical.

Recombination: The initial radical pair can recombine to reform the starting material.

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from the solvent or other molecules in the vicinity to form stable products.

Disproportionation: Two radicals can react with each other, with one being oxidized and the other reduced.

The specific products formed will depend on the reaction conditions, such as the solvent and the presence of radical scavengers.

The table below summarizes the primary photochemical cleavage pathways for this compound via the Norrish Type I mechanism.

Cleavage PathwayInitial Bond BrokenResulting Radical IntermediatesPotential Subsequent Reactions
α-Cleavage C(O)-C(O)O-iPrIsopropoxycarbonyl radical and (isopropoxycarbonyl)carbonyl radicalDecarbonylation, Recombination, Hydrogen Abstraction

It is important to note that while the Norrish Type I cleavage is the most probable pathway, other photochemical reactions could potentially occur, though they are generally less favored for this class of compounds under typical irradiation conditions.

Catalytic Systems and Advanced Methodologies Utilizing Diisopropyl 2 Oxomalonate

Transition Metal-Free Synthetic Approaches

The development of synthetic methods that obviate the need for transition metals is a significant goal in modern chemistry, driven by concerns over cost, toxicity, and environmental impact. Diisopropyl 2-oxomalonate is well-suited for several powerful transition metal-free transformations, primarily due to the high reactivity of its central carbonyl group.

One of the most prominent examples is the ene reaction . In this pericyclic reaction, this compound acts as a potent enophile. When reacted with an alkene possessing an allylic hydrogen (the "ene" component), a concerted reaction occurs, resulting in the formation of a new carbon-carbon bond and the transfer of the allylic hydrogen to the carbonyl oxygen. This process yields diisopropyl 2-hydroxy-2-(alkenyl)malonates, which are valuable, highly functionalized intermediates for further synthetic elaboration. wikipedia.orgwikiwand.com

Another significant metal-free approach is the Baylis-Hillman reaction . This reaction involves the coupling of an activated alkene with an electrophile, catalyzed by a nucleophilic catalyst such as a tertiary amine or phosphine (B1218219). organic-chemistry.orgwikipedia.org this compound serves as the electrophilic component. The reaction is typically catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), which first adds to the activated alkene to generate a zwitterionic intermediate. This intermediate then acts as a nucleophile, attacking the central carbonyl of the this compound. A subsequent proton transfer and elimination of the catalyst furnishes the densely functionalized allylic alcohol product. wikipedia.orgwikipedia.org

Table 1: Key Transition Metal-Free Reactions
ReactionReactantsCatalyst/ConditionsProduct Type
Ene ReactionThis compound, Alkene with allylic HThermal or Lewis AcidDiisopropyl 2-hydroxy-2-(alkenyl)malonate
Baylis-Hillman ReactionThis compound, Activated Alkene (e.g., Acrylate)DABCO, PhosphinesMultifunctional Allylic Alcohol

Lewis Acid-Mediated Transformations

Lewis acids play a crucial role in enhancing the electrophilicity of carbonyl compounds, thereby accelerating reactions with nucleophiles. The central ketone of this compound is an excellent substrate for Lewis acid activation. A Lewis acid coordinates to the carbonyl oxygen, withdrawing electron density and rendering the carbonyl carbon significantly more susceptible to nucleophilic attack.

This activation strategy is fundamental to a variety of transformations. For instance, in Lewis acid-catalyzed aldol (B89426) reactions , the activated this compound can react efficiently with silyl (B83357) enol ethers or other enolate equivalents. This provides a direct route to complex α-hydroxy-γ-keto diester structures. Similarly, in Diels-Alder reactions , Lewis acid catalysis can dramatically increase the reactivity of this compound as a dienophile, allowing it to react with a wider range of dienes under milder conditions and often with enhanced stereoselectivity. wikipedia.org

The choice of Lewis acid can influence the outcome of the reaction, with common examples including titanium tetrachloride (TiCl₄), boron trifluoride etherate (BF₃·OEt₂), and scandium triflate (Sc(OTf)₃). These catalysts facilitate bond formation by lowering the energy of the transition state. rsc.org

Table 2: Examples of Lewis Acid-Mediated Reactions
Reaction TypeNucleophileLewis Acid CatalystGeneral Product
Aldol ReactionSilyl Enol EtherTiCl₄, BF₃·OEt₂Diisopropyl 2-hydroxy-2-(2-oxoalkyl)malonate
Diels-Alder Reaction1,3-DieneSc(OTf)₃, AlCl₃Substituted Dihydropyran
Ene ReactionAlkeneMgBr₂, Sc(OTf)₃Diisopropyl 2-hydroxy-2-(alkenyl)malonate

Organocatalysis in Stereoselective Reactions

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, providing access to chiral molecules without the use of metal catalysts. mdpi.com this compound is an effective substrate in such reactions, where a small chiral organic molecule is used to control the stereochemical outcome.

The asymmetric Baylis-Hillman reaction is a prime example. By employing a chiral amine or phosphine catalyst, it is possible to generate the multifunctional allylic alcohol product with high enantioselectivity. wikipedia.org Similarly, chiral Brønsted acids or bases can be used to catalyze stereoselective additions to the carbonyl group. For example, a chiral phosphoric acid could protonate the carbonyl oxygen, forming a chiral ion pair and directing the approach of a nucleophile to one face of the molecule.

Furthermore, proline-catalyzed α-amination or α-aminoxylation reactions represent another avenue. While typically performed on aldehydes or ketones with α-hydrogens, related methodologies can be adapted. A chiral organocatalyst can facilitate the enantioselective addition of nucleophiles like nitrosobenzene (B162901) or azodicarboxylates to an enolate equivalent derived from a precursor to this compound, or direct additions to the oxomalonate (B1226002) itself under specific conditions. These methods are pivotal for creating chiral building blocks containing quaternary carbon centers.

Oxidation and Reduction Strategies Involving this compound

Redox reactions are fundamental to the utility of this compound. The compound itself is often synthesized via the oxidation of its precursor, diisopropyl malonate. Various oxidizing agents have been employed for this transformation, including selenium dioxide (SeO₂) and dinitrogen tetroxide (N₂O₄). wikipedia.org More contemporary and environmentally benign methods may utilize reagents like sodium chlorite (B76162) (NaClO₂). wikipedia.org

Conversely, the reduction of the central ketone is a key transformation of this compound. This reaction provides access to diisopropyl 2-hydroxymalonate, also known as diisopropyl tartronate. This reduction can be achieved using a variety of standard reducing agents.

Table 3: Common Reduction Methods
Reducing AgentReaction TypeProduct
Sodium borohydride (B1222165) (NaBH₄)Hydride ReductionDiisopropyl 2-hydroxymalonate
Lithium aluminum hydride (LiAlH₄)Hydride ReductionPropane-1,2,3-triol (Glycerol) via reduction of esters as well
Catalytic Hydrogenation (e.g., H₂/Pd)HydrogenationDiisopropyl 2-hydroxymalonate

The resulting diisopropyl 2-hydroxymalonate is a versatile intermediate, with the hydroxyl group available for further functionalization, such as etherification or esterification, enabling the synthesis of a wide array of complex molecular architectures.

Mediation by Cerium(IV) Ammonium (B1175870) Nitrate (B79036)

Cerium(IV) ammonium nitrate (CAN) is a powerful and versatile one-electron oxidizing agent widely used in organic synthesis. nih.govnih.gov It is known to mediate a variety of transformations, including oxidative C-C and C-heteroatom bond formations, often proceeding through radical or radical cation intermediates. nih.gov

While direct, extensively documented reactions of CAN with this compound are not widespread, the principles of CAN chemistry suggest several potential applications. CAN is highly effective in promoting oxidative additions to alkenes. researchgate.net A plausible synthetic strategy would involve the generation of a carbon-centered radical from a suitable precursor, which could then be trapped by this compound.

More commonly, CAN is used to generate an electrophile or a radical cation from one reaction partner, which is then attacked by a nucleophile. For instance, CAN can mediate the oxidative addition of 1,3-dicarbonyl compounds to dienes to form dihydrofuran derivatives. researchgate.net In a similar vein, the enolate of diisopropyl malonate (the precursor) could be oxidatively coupled to various substrates in the presence of CAN. Furthermore, CAN can facilitate oxidative cyclization reactions of substrates containing both a nucleophilic moiety and an unsaturated system, a strategy that could be employed in multi-step syntheses starting from derivatives of this compound. researchgate.net

Computational Chemistry and Theoretical Studies on Diisopropyl 2 Oxomalonate Reactivity

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations are instrumental in mapping the potential energy surface of a reaction, thereby elucidating its mechanism. For a compound like diisopropyl 2-oxomalonate, which features a reactive ketone and two ester functionalities, density functional theory (DFT) would be a primary tool. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), are commonly employed to calculate the energies of reactants, products, transition states, and intermediates.

These calculations can provide critical thermodynamic and kinetic data. For instance, in a nucleophilic addition to the carbonyl group of this compound, quantum chemical calculations could determine the activation energy, enthalpy of reaction, and Gibbs free energy change. This information helps in predicting the feasibility and rate of the reaction under various conditions.

Elucidation of Intermediates and Transition State Structures

Identifying the structures of transient species is a key outcome of computational studies. For reactions involving this compound, such as its use as an N-umpolung reagent, theoretical calculations can model the geometry of key intermediates and transition states.

Table 1: Hypothetical Parameters for a Transition State in a Reaction of this compound

Parameter Description Hypothetical Value
Imaginary Frequency The single negative frequency in the vibrational analysis that confirms a true transition state. -250 cm⁻¹
Key Bond Distances The lengths of bonds being formed or broken in the transition state. C-Nu: 2.1 Å; C=O: 1.3 Å

| Activation Energy (ΔG‡) | The Gibbs free energy difference between the reactants and the transition state. | 15 kcal/mol |

This table is illustrative and does not represent published data.

Transition state theory, combined with computational chemistry, allows for the calculation of reaction rate constants. The geometry of a transition state, including bond lengths and angles, provides a snapshot of the reaction at its highest energy point, offering invaluable insight into the factors that control reactivity.

Conformational Analysis and Steric Effects in this compound Derivatives

The three-dimensional shape of a molecule, or its conformation, plays a crucial role in its reactivity. For this compound, the orientation of the two isopropyl groups can significantly influence the accessibility of the electrophilic carbonyl carbon.

Conformational analysis is typically performed by systematically rotating key dihedral angles and calculating the corresponding energy of each conformation. This process generates a potential energy surface that reveals the lowest-energy (most stable) conformations.

The steric hindrance imposed by the bulky isopropyl groups is a critical factor. Computational models can quantify this steric effect by comparing the reactivity of this compound with less hindered analogues, such as dimethyl 2-oxomalonate. This comparison can be expressed in terms of differences in activation energies for a given reaction.

Prediction of Reactivity and Selectivity in Novel Transformations

A primary goal of computational chemistry is to predict the outcome of unknown reactions. By building and testing theoretical models against known reactions of this compound, it becomes possible to predict its behavior in novel transformations.

For example, computational studies could predict the regioselectivity or stereoselectivity of a reaction. In an asymmetric reaction involving a chiral catalyst, docking studies and transition state calculations can help predict which enantiomer or diastereomer will be the major product. Molecular orbital theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also provide qualitative predictions of reactivity.

Table 2: List of Compounds Mentioned

Compound Name
This compound

Future Directions and Emerging Research Avenues for Diisopropyl 2 Oxomalonate

Development of Novel Cascade and Multicomponent Reactions

The development of cascade and multicomponent reactions (MCRs) represents a significant advancement in organic synthesis, aiming for efficiency by combining multiple reaction steps into a single operation. This approach reduces waste, saves time, and simplifies the purification of complex molecules. While the application of diisopropyl 2-oxomalonate in this area is still emerging, its structural features suggest considerable potential.

Future research is anticipated to explore the use of this compound in the synthesis of complex heterocyclic compounds. Its reactive ketone and ester functionalities make it an ideal candidate for reactions that involve the formation of multiple bonds in a single pot. For instance, it could serve as a key building block in the synthesis of novel pyran-based structures or other oxygen-containing heterocycles through cascade reactions involving Michael additions and subsequent cyclizations.

The following table outlines potential multicomponent reactions where this compound could be a key reactant:

Reaction TypePotential ReactantsPotential Products
Passerini-type ReactionIsocyanide, Carboxylic Acidα-Acyloxy-β-ketoamides
Ugi-type ReactionAmine, Isocyanide, Carboxylic AcidPeptidomimetic structures
Hantzsch-type Reactionβ-ketoester, Aldehyde, Ammonia sourceDihydropyridine derivatives

These potential applications are based on the known reactivity of similar dicarbonyl compounds and highlight the promising future for this compound in the development of efficient and atom-economical synthetic methods.

Integration into Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing, including improved safety, scalability, and reproducibility. The integration of this compound into these modern synthetic workflows is a promising area of future research.

Automated synthesis platforms can be employed to rapidly screen and optimize reaction conditions for processes involving this compound. High-throughput experimentation can accelerate the discovery of new transformations and expand the substrate scope of known reactions. For instance, an automated platform could be used to explore a wide range of nucleophiles in reactions with diisopropyl iminomalonates, facilitating the rapid synthesis of diverse libraries of chiral amines.

Expanding the Scope of N-Umpolung and Electrophilic Amination Reactions

A significant area of current and future research for this compound lies in its application in N-Umpolung and electrophilic amination reactions. The term "Umpolung" refers to the reversal of the normal polarity of a functional group. In the context of amines, which are typically nucleophilic at the nitrogen atom, N-Umpolung strategies generate an electrophilic amine equivalent.

This compound has been identified as an effective reagent for this purpose. Its reaction with primary amines yields diisopropyl iminomalonates, which act as electrophilic nitrogen sources. The steric hindrance provided by the isopropyl groups enhances the stability of these iminomalonates, making them valuable reagents for the synthesis of complex amines.

Future research in this area is expected to focus on several key aspects:

Development of Catalytic Asymmetric Variants: A major goal is the development of catalytic enantioselective methods for the addition of nucleophiles to diisopropyl iminomalonates. This would provide a direct and efficient route to a wide range of chiral amines, which are important building blocks in the pharmaceutical industry.

Expansion of Nucleophile Scope: Investigating a broader range of carbon and heteroatom nucleophiles will further demonstrate the versatility of diisopropyl iminomalonates as electrophilic aminating agents. This includes exploring reactions with organometallic reagents, enolates, and other stabilized carbanions.

Application in Total Synthesis: The utility of this methodology will be further showcased through its application in the total synthesis of natural products and other biologically active molecules containing challenging amine stereocenters.

The following table summarizes the key features of this compound in N-Umpolung chemistry:

FeatureDescription
Reagent Function Precursor to electrophilic aminating agents (diisopropyl iminomalonates).
Key Advantage Steric bulk of isopropyl groups imparts stability to the iminomalonate intermediate.
Reaction Type Electrophilic amination of nucleophiles.
Future Goal Development of catalytic, enantioselective versions of these reactions.

Exploration in Biocatalytic Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. The exploration of this compound as a substrate in biocatalytic transformations is a nascent but promising research avenue.

Enzymes such as reductases could be employed for the stereoselective reduction of the ketone functionality in this compound to afford chiral α-hydroxy malonates. These products are valuable building blocks for the synthesis of various chiral molecules. Similarly, lipases and esterases could be investigated for the enantioselective hydrolysis of one of the ester groups, leading to chiral malonic acid monoesters.

Future research directions in this field include:

Enzyme Screening and Engineering: Screening existing enzyme libraries and employing protein engineering techniques to develop biocatalysts with high activity and selectivity for this compound and its derivatives.

Development of Biocatalytic Cascades: Designing multi-enzyme cascade reactions that utilize this compound as a starting material to produce complex chiral molecules in a single pot.

Integration with other Green Technologies: Combining biocatalysis with other sustainable technologies, such as flow chemistry, to develop highly efficient and environmentally friendly manufacturing processes.

The potential for biocatalytic transformations of this compound opens up new possibilities for the synthesis of enantiomerically pure compounds under mild and sustainable conditions.

Q & A

Q. What are the optimal synthetic routes for Diisopropyl 2-oxomalonate, and how do steric effects influence its reactivity?

this compound is synthesized via condensation reactions, often involving diethyl 2-oxomalonate precursors. Steric hindrance from the isopropyl ester groups enhances stability during purification by reducing hydrolysis susceptibility, enabling high yields (>80%) in N-umpolung reactions with primary amines . Alternative routes involve cyclization with methylhydrazine and saponification under basic conditions (e.g., NaOH), though yields vary depending on reaction time and temperature control .

Q. How can researchers verify the purity and structural integrity of this compound?

Key methods include:

  • NMR spectroscopy : Confirm ester group presence (δ ~1.2–1.4 ppm for isopropyl protons).
  • HPLC : Assess purity (≥95% as per industrial standards) using C18 columns and UV detection .
  • Refractive index and density : Cross-check against reported values (n/D 1.414, density 1.036 g/cm³) .

Q. What precautions are critical for handling this compound in laboratory settings?

  • Store at –20°C in anhydrous solvents to prevent ester hydrolysis .
  • Avoid prolonged exposure to moisture; use inert atmospheres (N₂/Ar) during reactions .
  • Safety Data Sheets (SDS) recommend PPE (gloves, goggles) due to limited toxicity data .

Advanced Research Questions

Q. How does this compound enable transition metal-free synthesis of asymmetric secondary amines?

As an N-umpolung reagent, it reacts with Grignard reagents or organometallics via nucleophilic attack on the electrophilic imine intermediate. The steric bulk of isopropyl esters prevents undesired dimerization, allowing selective formation of secondary amines at low temperatures (–20°C to 0°C) . For example, aryl Grignard reagents yield N-aryl amines in >70% isolated yields without requiring catalysts .

Q. What strategies resolve contradictions in reported reaction yields for this compound-mediated cyclizations?

Discrepancies arise from competing pathways (e.g., 3,5-dioxo vs. 4,5-dioxo pyridazine formation). To mitigate:

  • Kinetic control : Shorten reaction times (e.g., 3 days for methanol reflux vs. 5 hours for aqueous methylhydrazine) .
  • Lewis acid additives : Use BF₃·OEt₂ to stabilize intermediates and suppress side products .
  • Computational modeling : Predict intermediates’ stability using GAFF or CHARMM36 potentials to optimize conditions .

Q. How can computational tools predict the thermal stability of this compound derivatives?

Molecular dynamics (MD) simulations with OPLS-AA/CM1A potentials model density and compressibility under varying pressures (0.1–50 MPa) and temperatures (25–100°C). These align with experimental data within ±2% error, aiding in predicting decomposition thresholds for risk assessments .

Methodological Challenges and Solutions

Q. Why do certain synthetic routes for this compound derivatives produce unanticipated regioisomers?

Regioselectivity issues stem from competing activation pathways. For example, direct cyclization of 2-amino-6-chloropyrimidin-4(3H)-one with diethyl 2-oxomalonate favors 3,5-dioxo pyridazines over 4,5-dioxo products due to steric and electronic factors. Solution: Use alternate precursors (e.g., 2,4-diamino-6-chloropyrimidine) to enforce desired cyclization patterns .

Q. How can researchers improve the hydrolytic stability of this compound in aqueous-phase reactions?

  • Co-solvent systems : Use THF/H₂O (4:1 v/v) to balance solubility and stability .
  • pH control : Maintain mildly acidic conditions (pH 5–6) to slow ester hydrolysis .

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